Cas no 13735-87-0 ((E)-N-methyl-N,2-diphenylethenesulfonamide)

(E)-N-methyl-N,2-diphenylethenesulfonamide is a sulfonamide derivative characterized by its distinct (E)-ethene backbone and N-methyl substitution. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmacologically active molecules or functional materials. The presence of both phenyl and methyl groups on the nitrogen atom enhances its steric and electronic properties, making it suitable for applications in asymmetric synthesis or as a ligand scaffold. Its rigid (E)-configuration offers stability, while the sulfonamide moiety provides opportunities for further functionalization. The compound's well-defined structure ensures reproducibility in research and industrial applications.
(E)-N-methyl-N,2-diphenylethenesulfonamide structure
13735-87-0 structure
Product Name:(E)-N-methyl-N,2-diphenylethenesulfonamide
CAS No:13735-87-0
MF:C15H15NO2S
MW:273.35010266304
CID:6306471
PubChem ID:7828044
Update Time:2025-10-28

(E)-N-methyl-N,2-diphenylethenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-methyl-N,2-diphenylethene-1-sulfonamide
    • Z45510386
    • (E)-N-methyl-N,2-diphenylethenesulfonamide
    • 13735-87-0
    • EN300-7516288
    • AKOS002385026
    • Inchi: 1S/C15H15NO2S/c1-16(15-10-6-3-7-11-15)19(17,18)13-12-14-8-4-2-5-9-14/h2-13H,1H3/b13-12+
    • InChI Key: LTUBFLLZMHGRBW-OUKQBFOZSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N(C)C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 273.08234989g/mol
  • Monoisotopic Mass: 273.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 45.8Ų

(E)-N-methyl-N,2-diphenylethenesulfonamide Pricemore >>

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Additional information on (E)-N-methyl-N,2-diphenylethenesulfonamide

Introduction to (E)-N-methyl-N,2-diphenylethenesulfonamide (CAS No. 13735-87-0)

Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology, with each molecule holding the potential to revolutionize therapeutic approaches. Among these, (E)-N-methyl-N,2-diphenylethenesulfonamide, identified by its CAS number 13735-87-0, stands out as a compound of significant interest due to its unique structural and functional properties. This introduction delves into the compound's characteristics, its potential applications, and the latest research findings that highlight its importance in modern chemistry and medicine.

The molecular structure of (E)-N-methyl-N,2-diphenylethenesulfonamide consists of an allyl sulfonamide moiety attached to a phenyl ring, with a methyl group at the nitrogen position. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for drug discovery. The presence of multiple aromatic rings enhances its solubility and interaction with biological targets, which is a critical factor in pharmaceutical design.

In recent years, sulfonamides have garnered attention for their broad spectrum of biological activities. These compounds are known for their antimicrobial, anti-inflammatory, and anticonvulsant properties. The specific modification of (E)-N-methyl-N,2-diphenylethenesulfonamide has led to the exploration of its potential in treating various diseases. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors involved in metabolic disorders and cancer.

One of the most compelling aspects of (E)-N-methyl-N,2-diphenylethenesulfonamide is its versatility in chemical modifications. Researchers have been experimenting with different functional groups and substituents to enhance its pharmacological properties. The introduction of additional polar or charged groups can alter its solubility and bioavailability, making it more suitable for different therapeutic applications. This flexibility has opened up new avenues for developing novel drug candidates.

The latest research in this field has focused on understanding the mechanism of action of (E)-N-methyl-N,2-diphenylethenesulfonamide and its derivatives. Studies using computational modeling and experimental techniques have provided insights into how these compounds interact with biological targets at the molecular level. This knowledge is crucial for optimizing drug design and improving therapeutic efficacy. For example, researchers have identified specific binding sites on enzymes that are targeted by sulfonamides, which can be exploited to develop more potent inhibitors.

Another area of interest is the synthesis of (E)-N-methyl-N,2-diphenylethenesulfonamide and its analogs. Advances in synthetic chemistry have enabled the production of complex sulfonamide derivatives with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework. These advancements have not only facilitated research but also made it possible to explore a wider range of chemical space for drug discovery.

The pharmacokinetic properties of (E)-N-methyl-N,2-diphenylethenesulfonamide are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted is essential for determining its clinical relevance. Preclinical studies have provided valuable data on its bioavailability and metabolic pathways, which are critical for predicting its behavior in humans. These studies have helped identify potential side effects and optimize dosing regimens.

In conclusion, (E)-N-methyl-N,2-diphenylethenesulfonamide (CAS No. 13735-87-0) is a compound with significant potential in pharmaceutical research. Its unique structure and biological activity make it a valuable scaffold for developing new drugs targeting various diseases. The latest research findings highlight its importance in drug discovery and provide a foundation for further exploration. As synthetic chemistry and computational biology continue to advance, the possibilities for utilizing this compound are likely to expand even further.

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